3,5-Dichloro-4-nitrobenzamide
Overview
Description
3,5-Dichloro-4-nitrobenzamide is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-nitroaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.
Major Products Formed:
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: 3,5-Dichloro-4-aminobenzamide as a major product.
Scientific Research Applications
3,5-Dichloro-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and proteins involved in cellular processes .
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Comparison: 3,5-Dichloro-4-nitrobenzamide is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a different set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
3,5-dichloro-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLCHLCPHAYEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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